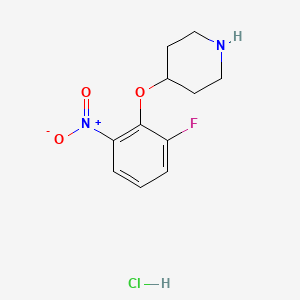

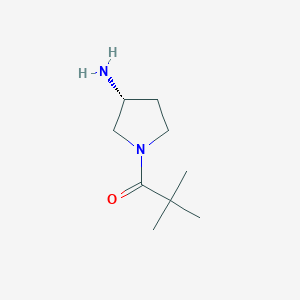

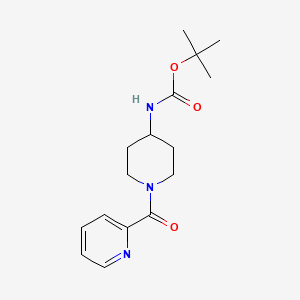

![molecular formula C16H30N2O3 B3027455 叔丁基[(1-叔丁酰哌啶-4-基)甲基]氨基甲酸酯 CAS No. 1286275-67-9](/img/structure/B3027455.png)

叔丁基[(1-叔丁酰哌啶-4-基)甲基]氨基甲酸酯

描述

tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a chemical compound that falls under the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as herbicides, insecticides, and pharmaceuticals. The tert-butyl group in the compound suggests that it is likely to have increased steric bulk compared to other carbamates, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, the use of aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates . This suggests that tert-butyl carbamates can be synthesized by protecting the carbamate group with a tert-butyl group and then deprotecting it under mild conditions. Additionally, the synthesis of related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, has been achieved through a multi-step process involving acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate. This bulky group can influence the overall shape and reactivity of the molecule. For example, the tert-butyl group can provide steric hindrance, which may affect the molecule's ability to interact with enzymes or receptors in biological systems .

Chemical Reactions Analysis

tert-Butyl carbamates can undergo various chemical reactions. Deprotection reactions can be carried out using mild reagents such as aqueous phosphoric acid, which preserves the stereochemical integrity of the substrates . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles in THF at -78°C leads to functionalized carbamates after hydrolysis . The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of mass spectrometric assays, revealing that the protonation can occur at the carbonyl group or the carbamate nitrogen atom, depending on the phase (gas or solution) .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group. This group can increase the hydrophobicity of the molecule and affect its solubility in various solvents. The presence of the tert-butyl group can also affect the boiling and melting points of the compound. In terms of chemical properties, the steric bulk provided by the tert-butyl group can influence the reactivity of the carbamate, potentially making it less susceptible to hydrolysis or enzymatic degradation compared to other carbamates .

科学研究应用

合成与优化

作为中间体的合成:叔丁基氨基甲酸酯衍生物已被合成作为各种生物活性化合物的中间体。例如,赵等人 (2017) 描述了叔丁基 5-氨基-4 ((2-(二甲氨基)乙基) (甲基)氨基)-2-甲氧苯基)氨基甲酸酯的合成,该化合物是奥美替尼 (AZD9291) 生产中的重要中间体,奥美替尼是一种用于癌症治疗的药物 (赵等人,2017)。

量子化学研究:在化学研究的背景下,Haubein 等人 (2004) 对叔丁基氨基甲酸酯衍生物进行了量子化学研究,特别关注甲基叔丁基醚 (MTBE) 的羰基化,以探索在环境压力下 MTBE 的新用途 (Haubein 等人,2004)。

化学反应和催化

参与化学反应:Padwa 等人 (2003) 等研究探索了叔丁基氨基甲酸酯衍生物在各种化学反应中的应用,例如狄尔斯-阿尔德反应,突出了它们在有机合成中作为反应物或中间体的作用 (Padwa 等人,2003)。

合成中的催化:正如 Qiu 等人 (2019) 所报道的,对用于催化反应的仿生锰配合物的研究包括叔丁基氨基甲酸酯衍生物的合成,证明了它们在开发高效合成途径中的相关性 (Qiu 等人,2019)。

晶体学和分子结构

- 晶体结构分析:Baillargeon 等人 (2017) 对叔丁基氨基甲酸酯衍生物的工作涉及分析它们的晶体结构以了解分子相互作用和键合模式,有助于我们理解分子结构 (Baillargeon 等人,2017)。

化学合成和应用

- 合成小分子药物:Zhang 等人 (2018) 强调了叔丁基氨基甲酸酯衍生物作为小分子抗癌药物生产中的中间体的合成,表明了它们在药物研究中的重要作用 (Zhang 等人,2018)。

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . It is also advised to keep the compound away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

tert-butyl N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-15(2,3)13(19)18-9-7-12(8-10-18)11-17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBDRFVMTXZYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117668 | |

| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286275-67-9 | |

| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

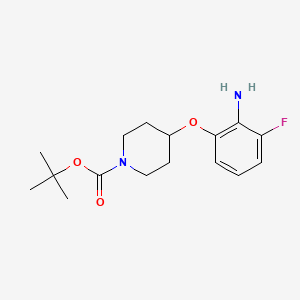

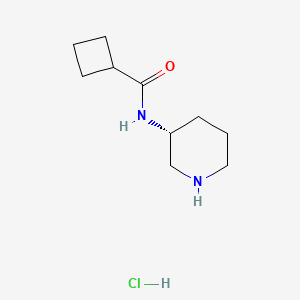

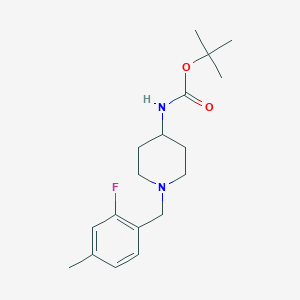

![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027386.png)

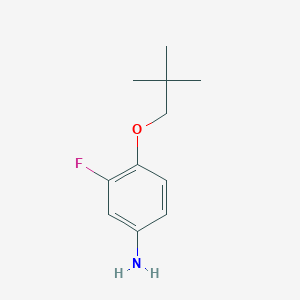

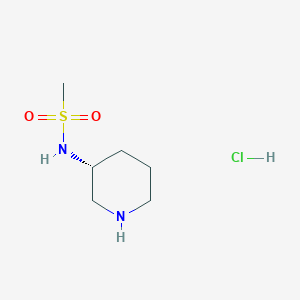

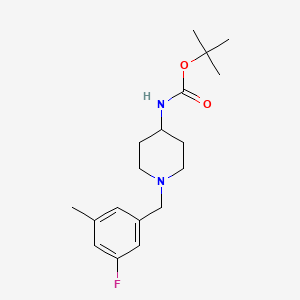

![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)

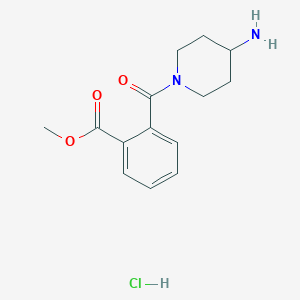

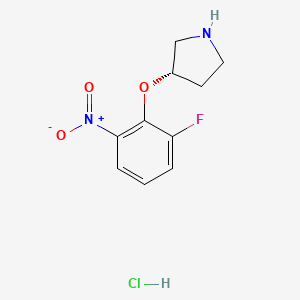

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)